NSC 16590

描述

2-Aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-Aminoisobutyric acid has been reported in Garcinia mangostana, Apis cerana, and Caenorhabditis elegans with data available.

RN given refers to unlabeled cpd

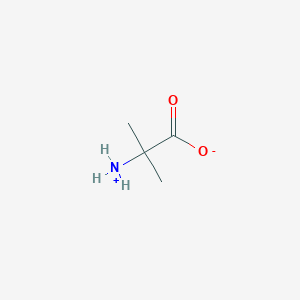

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOOLUPWFVMBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-84-6 | |

| Record name | Alanine, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0058772 | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

181 mg/mL at 25 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62-57-7 | |

| Record name | Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-aminoisobutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminoisobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E7ZW41IQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 2-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001906 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NSC 16590 (2-Aminoisobutyric Acid)

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

NSC 16590 is chemically identified as 2-Aminoisobutyric acid (Aib), a non-proteinogenic α-amino acid.[1][2][3] Unlike many other compounds with the "NSC" designation, which are often investigated for their anticancer properties, the primary mechanisms of action of this compound are not directly related to oncology. This technical guide elucidates the core biological activities of this compound, focusing on its role as an inhibitor of plant ethylene (B1197577) biosynthesis and its impact on peptide structure and function. This document provides a comprehensive overview for researchers interested in the fundamental biochemistry and potential applications of this unique amino acid analog.

Core Mechanisms of Action

The biological effects of this compound (2-Aminoisobutyric acid) are primarily centered on two distinct areas: plant biology and peptide chemistry.

-

Inhibition of Ethylene Biosynthesis in Plants: this compound is a well-characterized inhibitor of ethylene production in higher plants.[4] Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and leaf abscission. The inhibitory action of this compound is specific to the final step in the ethylene biosynthesis pathway. It acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[5] By blocking the conversion of ACC to ethylene, this compound can delay ethylene-dependent processes, such as the wilting of cut flowers.

-

Induction of Helical Conformations in Peptides: A significant characteristic of this compound is its ability to act as a strong helix inducer when incorporated into peptide chains. The gem-dimethyl group on its α-carbon restricts the conformational freedom of the peptide backbone, promoting the formation of stable 310- or α-helical secondary structures. This property is of considerable interest in peptide engineering and the design of synthetic peptides with specific, stable conformations. This compound is a component of some fungal antibiotics, such as alamethicin, where its presence is crucial for their structure and function.

-

Amino Acid Transport Studies: As a non-metabolizable amino acid, this compound has been utilized as a tool to investigate amino acid transport systems across biological membranes. Its uptake and release can be measured to characterize the activity and regulation of various amino acid transporters without the complication of it being incorporated into proteins or degraded.

Signaling and Metabolic Pathways

Ethylene Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the ethylene biosynthesis pathway in plants and the point of inhibition by this compound (2-Aminoisobutyric acid).

Quantitative Data

The following table summarizes quantitative data related to the biological effects of this compound (2-Aminoisobutyric acid).

| Parameter | Organism/System | Value | Reference |

| Inhibition of auxin-induced stomatal opening | Vicia faba L. | Inhibition observed | |

| Inhibition of AIB exit from small intestine (half-maximal inhibition) | Anuran (frog) | 2.5 mM (by L-leucine) | |

| Application to inhibit pericarp browning | Longan fruit | 100 mM |

Experimental Protocols

In Vitro Antifungal Assay

This protocol is a general method for assessing the antifungal activity of compounds like the lipopeptides mentioned in the search results, and can be adapted for testing compounds like this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal pathogen.

Materials:

-

Fungal pathogen (e.g., Botrytis cinerea)

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Test compound (this compound) dissolved in a suitable solvent

-

Spectrophotometer

-

96-well microtiter plates

-

Incubator

Procedure:

-

Fungal Culture: Grow the fungal pathogen on PDA plates for 7-10 days at 25°C.

-

Spore Suspension: Prepare a spore suspension by flooding the agar surface with sterile water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration using a spectrophotometer.

-

Serial Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the fungal spore suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible fungal growth.

Ethylene Production Inhibition Assay in Plant Tissue

This protocol describes a method to quantify the inhibitory effect of this compound on ethylene production in plant tissues.

Objective: To measure the reduction in ethylene biosynthesis in the presence of this compound.

Materials:

-

Plant tissue (e.g., cotyledonary segments of cocklebur seeds)

-

Incubation buffer

-

This compound (2-Aminoisobutyric acid) solutions of varying concentrations

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Tissue Preparation: Excise segments of the plant tissue and allow them to equilibrate in the incubation buffer.

-

Treatment: Incubate the tissue segments in the incubation buffer containing different concentrations of this compound. A control group without this compound should be included.

-

Incubation: Place the treated tissue segments in gas-tight vials and incubate for a specific period under controlled light and temperature conditions.

-

Gas Sampling: After incubation, withdraw a sample of the headspace gas from each vial using a gas-tight syringe.

-

Ethylene Quantification: Inject the gas sample into the GC-FID to measure the ethylene concentration.

-

Data Analysis: Compare the ethylene production in the this compound-treated samples to the control to determine the extent of inhibition.

Conclusion

This compound, or 2-Aminoisobutyric acid, is a non-proteinogenic amino acid with well-defined roles in plant physiology and peptide chemistry. Its primary mechanism of action involves the inhibition of ACC oxidase, a key enzyme in the ethylene biosynthesis pathway in plants. Additionally, its unique structural properties make it a valuable tool for inducing and stabilizing helical conformations in synthetic peptides. While not a direct subject of cancer research like many other NSC compounds, this compound serves as an important molecule for fundamental studies in plant science, biochemistry, and biotechnology. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the biological activities and potential applications of this compound.

References

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Application of α-aminoisobutyric acid and β-aminoisobutyric acid inhibits pericarp browning of harvested longan fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

NSC 16590: A Technical Guide to its Discovery, Synthesis, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, more commonly known as 2-Aminoisobutyric Acid (AIB) or α-methylalanine, is a non-proteinogenic α-amino acid with significant applications in both plant biology and peptide drug design. Initially discovered in natural sources such as meteorites and fungal antibiotics, AIB has garnered considerable interest for its unique biological and chemical properties. In plant physiology, it is a well-characterized inhibitor of ethylene (B1197577) biosynthesis, specifically targeting the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase. In the realm of medicinal chemistry, its gem-dimethyl structure imparts a strong conformational constraint, making it a valuable building block for creating stable, helical peptides with enhanced therapeutic potential. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative effects.

Discovery and Chemical Properties

First discovered in the early 19th century, 2-Aminoisobutyric acid is a rare amino acid found in nature.[1] It has been identified in meteorites and is a component of certain fungal antibiotics, such as alamethicin (B1591596) and some lantibiotics.[1] Unlike the 20 common proteinogenic amino acids, AIB is not incorporated into proteins during ribosomal translation in most organisms.[1]

Chemical Properties of this compound (2-Aminoisobutyric Acid)

| Property | Value | Reference |

| Systematic Name | 2-Amino-2-methylpropanoic acid | --INVALID-LINK-- |

| Synonyms | This compound, 2-Aminoisobutyric acid, AIB, α-Methylalanine, α,α-Dimethylglycine | --INVALID-LINK-- |

| CAS Number | 62-57-7 | --INVALID-LINK-- |

| Molecular Formula | C4H9NO2 | --INVALID-LINK-- |

| Molecular Weight | 103.12 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | ChemicalBook |

| Solubility | Soluble in water, practically insoluble in hydrophobic solvents. | ChemicalBook |

| pKa (carboxyl) | 2.36 | Wikipedia |

| pKa (amino) | 10.21 | Wikipedia |

Synthesis of this compound

Several methods for the synthesis of 2-Aminoisobutyric acid have been reported. The most common and well-established laboratory method is a modification of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Ammonium (B1175870) chloride (NH4Cl)

-

Acetone (B3395972) ((CH3)2CO)

-

Sodium cyanide (NaCN)

-

Ether

-

Methyl alcohol (CH3OH)

-

Ammonia (B1221849) gas (NH3)

-

48% Hydrobromic acid (HBr)

-

Water

Procedure:

-

Cyanohydrin Formation:

-

In a 3-liter round-bottomed flask, dissolve 200 g (3.7 moles) of ammonium chloride in 500 cc of water.

-

Cool the flask in an ice bath to 5–10°C.

-

With vigorous stirring, add a solution of 175 g (3 moles) of acetone in 500 cc of ether.

-

Slowly add a solution of 160 g (3.2 moles) of sodium cyanide in 350 cc of water, maintaining the temperature between 5-15°C.

-

Continue stirring for 2 hours.

-

Separate the ether layer and extract the aqueous layer with two 100 cc portions of ether.

-

Combine the ether extracts and distill off the ether. The residue is primarily acetone cyanohydrin.

-

-

Aminonitrile Formation:

-

Dilute the acetone cyanohydrin residue with 800 cc of methyl alcohol.

-

Cool the solution and saturate it with ammonia gas.

-

Allow the reaction mixture to stand for 2-3 days.

-

Expel the excess ammonia with a current of air.

-

Remove the methyl alcohol by distillation.

-

-

Hydrolysis and Isolation:

-

To the residue, add 600 cc of water, followed by 1 kg of 48% hydrobromic acid.

-

Reflux the mixture for two hours.

-

Distill the hydrobromic acid under reduced pressure on a steam bath.

-

Add 400–500 cc of water to the residue and concentrate again under reduced pressure to remove as much HBr as possible.

-

Dissolve the residue in 15-20 times its weight of methyl alcohol and filter.

-

Add an excess of pyridine to the filtrate. The free amino acid will precipitate.

-

Allow to stand overnight, then collect the product on a Büchner funnel, wash thoroughly with methyl alcohol, and dry.

-

Yield: 92–102 g (30–33% of the theoretical amount).

Caption: Strecker synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary and most studied biological activity of this compound is its role as an inhibitor of ethylene biosynthesis in plants. It also has significant applications in peptide chemistry due to its conformational properties.

Inhibition of Ethylene Biosynthesis

Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. Its biosynthesis is a tightly regulated pathway, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by the enzyme ACC oxidase (ACO).

This compound (AIB) acts as a structural analog of ACC and functions as a competitive inhibitor of ACC oxidase.[2] By binding to the active site of ACO, AIB prevents the conversion of the natural substrate ACC into ethylene, thereby reducing overall ethylene production.[2]

Caption: Inhibition of ACC Oxidase by this compound.

Quantitative Data on ACC Oxidase Inhibition

Studies have quantified the inhibitory effect of this compound on ACC oxidase activity.

| Parameter | Organism/Enzyme Source | Value | Reference |

| Inhibition of ACC Oxidase | Carnation (Dianthus caryophyllus) | 22.5% inhibition at 10 mM AIB | --INVALID-LINK-- |

| Apparent Km for ACC (in vitro) | Townsville stylo (Stylosanthes humilis) | 156 ± 8.3 µM | --INVALID-LINK-- |

Note: While AIB is a known competitive inhibitor, specific Ki values are not consistently reported across the literature. The apparent Km of the enzyme for its natural substrate, ACC, provides context for the concentration range at which inhibitors would be effective.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This protocol provides a general method for measuring the inhibitory effect of this compound on ACC oxidase activity in a plant extract.

Materials:

-

Plant tissue (e.g., dormant seeds, fruit mesocarp)

-

Extraction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0, containing polyvinylpolypyrrolidone (PVPP))

-

Reaction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0)

-

Cofactors: Ferrous sulfate (B86663) (FeSO4), Sodium bicarbonate (NaHCO3), Sodium ascorbate (B8700270)

-

Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC)

-

Inhibitor: this compound (2-Aminoisobutyric acid)

-

Sealed gas chromatography (GC) vials (e.g., 6 mL)

-

Gas chromatograph equipped with a suitable column for ethylene detection.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.

-

Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer. Collect the protein-containing eluate. This is the enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Inhibition Assay:

-

Prepare reaction mixtures in sealed GC vials. A typical 2 mL reaction mixture contains:

-

Reaction Buffer (to final volume)

-

FeSO4 (e.g., 50 µM final concentration)

-

NaHCO3 (e.g., 30 mM final concentration)

-

Sodium ascorbate (e.g., 30 mM final concentration)

-

A fixed amount of enzyme extract (e.g., 0.2 mL)

-

Varying concentrations of this compound (e.g., 0-100 mM range).

-

A control reaction with no inhibitor.

-

-

Pre-incubate the mixtures for a short period.

-

Initiate the reaction by adding the substrate, ACC (e.g., 1 mM final concentration).

-

Immediately seal the vials.

-

-

Ethylene Measurement:

-

Incubate the vials at an optimal temperature (e.g., 32°C) with gentle shaking for a set time (e.g., 2 hours).

-

After incubation, withdraw a sample of the headspace gas (e.g., 1 mL) using a gas-tight syringe.

-

Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.

-

-

Data Analysis:

-

Calculate the rate of ethylene production for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control reaction.

-

If desired, perform kinetic analysis (e.g., Lineweaver-Burk plot) by varying substrate concentrations at fixed inhibitor concentrations to determine the type of inhibition and calculate the inhibition constant (Ki).

-

Caption: Experimental workflow for ACC oxidase inhibition assay.

Role in Peptide and Drug Development

Beyond plant biology, the unique structure of this compound is highly valuable in medicinal chemistry. The gem-dimethyl group on the α-carbon sterically restricts the conformational freedom of the peptide backbone.

-

Helix Induction: AIB is a strong inducer of helical structures, particularly the 3(10)-helix, in peptides. This property is used to design peptides with stable, predictable secondary structures.

-

Proteolytic Stability: Incorporating AIB into peptide sequences can enhance their resistance to degradation by proteases. For example, Alanine at residue 8 in the GLP-1 receptor agonist semaglutide (B3030467) was replaced with AIB to protect it from DPP-4 enzymatic activity, significantly extending its half-life. This strategy is employed to improve the pharmacokinetic properties of peptide-based drugs.

Conclusion

This compound, or 2-Aminoisobutyric acid, is a molecule of dual significance. Its discovery as a natural product and subsequent chemical synthesis have provided researchers with a powerful tool to probe and manipulate ethylene-dependent pathways in plants. For drug development professionals, its role as a conformational constraint and a stabilizer in peptide therapeutics offers a rational approach to designing more robust and effective drugs. The detailed protocols and data presented in this guide serve as a comprehensive resource for the continued investigation and application of this versatile non-proteinogenic amino acid.

References

An In-depth Technical Guide to the Core Chemical Properties of NSC 16590

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, chemically known as 2-Aminoisobutyric acid (AIB), is a non-proteinogenic α-amino acid.[1] It is also referred to as 2-Methylalanine or α-Aminoisobutyric acid.[2] This compound is of significant interest in various scientific fields due to its unique structural properties and biological activities. It is found in some fungal antibiotics and has been identified as an inhibitor of ethylene (B1197577) biosynthesis in plants.[2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear comparison of its key characteristics.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-methylpropanoic acid | |

| Synonyms | This compound, 2-Aminoisobutyric acid, AIB, 2-Methylalanine | [2] |

| CAS Number | 62-57-7 | |

| Molecular Formula | C₄H₉NO₂ | |

| Molecular Weight | 103.12 g/mol | |

| SMILES | CC(C)(N)C(=O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | >300 °C | |

| pKa (carboxyl) | 2.36 | |

| pKa (amino) | 10.21 | |

| Water Solubility | Soluble | |

| DMSO Solubility | Insoluble | |

| logP | -2.4 to -0.163 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound using a melting point apparatus.

Materials:

-

This compound (solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

For a precise measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound by potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

pH meter with a combination electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution.

-

If titrating the carboxylic acid group, add standardized NaOH solution in small, known increments from the buret. Record the pH after each addition, allowing the reading to stabilize.

-

If titrating the amino group, first acidify the solution with a known excess of standardized HCl and then titrate with standardized NaOH.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa value is the pH at the half-equivalence point. For a more accurate determination, the pKa can be found at the inflection point of the first derivative of the titration curve.

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound using the shake-flask method.

Materials:

-

This compound (solid)

-

Deionized water (or other solvent of interest)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., deionized water).

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vial to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method. This concentration represents the solubility of this compound in the given solvent at that temperature.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification in both phases

Procedure:

-

Prepare water-saturated octanol (B41247) and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Dissolve a known amount of this compound in either the aqueous or the octanolic phase.

-

Add a known volume of the second phase to a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully sample each phase.

-

Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Signaling Pathways and Mechanisms of Action

This compound exhibits biological activity through various mechanisms, including the inhibition of plant hormone biosynthesis and potential interactions with neurotransmitter pathways. As a component of peptaibiotics, it also contributes to antifungal activity.

Inhibition of Ethylene Biosynthesis in Plants

This compound (AIB) is a known inhibitor of ethylene biosynthesis in plants. It acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase, which catalyzes the final step in the ethylene biosynthesis pathway.

Caption: Inhibition of Ethylene Biosynthesis by this compound (AIB).

Potential Interaction with the GABAergic Signaling Pathway

Due to its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound may interact with the GABAergic signaling pathway. GABAergic signaling is crucial for regulating neuronal excitability.

Caption: Potential Modulation of GABAergic Signaling by this compound.

Antifungal Mechanism via Peptaibiotics

This compound is a characteristic component of peptaibiotics, a class of fungal peptides with antimicrobial properties. The antifungal activity of these peptides is often attributed to their ability to form voltage-gated ion channels or pores in the fungal cell membrane, leading to disruption of ion gradients and cell death.

Caption: Antifungal Action of Peptaibiotics Containing this compound.

References

Unraveling the Biological Activity of NSC 16590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, identified as 2-Aminoisobutyric Acid (AIB), is a non-proteinogenic α-amino acid characterized by a unique gem-dimethyl group at the α-carbon. This structural feature imparts distinct biological properties, including its role as a potent helix inducer in peptides and its function as a specific probe for the Alanine-preferring amino acid transport system (System A). While initial investigations have highlighted its utility in tumor imaging and as a structural component in synthetic peptides, this technical guide synthesizes the available data on its intrinsic biological activity, focusing on its cellular transport, impact on signaling pathways, and potential as a standalone cytotoxic agent. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the current understanding of this compound's mechanism of action to support further research and drug development efforts.

Core Biological Profile

This compound, or 2-Aminoisobutyric Acid (AIB), is a synthetic amino acid analog that is not incorporated into proteins during ribosomal translation.[1][2] Its primary recognized biological activities stem from its unique structure.

Amino Acid Transport System A Substrate

AIB is a well-established substrate for the sodium-dependent amino acid transport System A, a key transporter for small, neutral amino acids.[3] This system is often upregulated in cancer cells to meet the increased metabolic demands of proliferation. The transport of AIB via System A is an active process, leading to its accumulation in malignant cells. This property has been exploited for tumor imaging using radiolabeled AIB.[2]

Peptide Helix Induction

The gem-dimethyl group of AIB sterically restricts the conformational freedom of the peptide backbone, promoting the formation of helical structures, particularly 310-helices.[1] This has made AIB a valuable tool in peptide engineering to stabilize desired secondary structures.

Quantitative Biological Data

Further research is required to quantify the standalone cytotoxic or cytostatic effects of this compound across a broad range of cancer cell lines.

Signaling Pathways

The primary interaction of this compound with cellular signaling is through its transport by the System A amino acid transporter, which is linked to the mTORC1 signaling pathway.

Amino Acid Transport and mTORC1 Signaling

Amino acid availability is a critical regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism. The transport of amino acids into the cell is a key step in this sensing mechanism. While it is established that amino acid transporters, including System A, play a role in activating mTORC1, the direct downstream signaling consequences of AIB transport are not fully elucidated. It is hypothesized that the influx of AIB may mimic the presence of natural amino acids, thereby influencing mTORC1 activity.

References

Unraveling the Enigma of NSC 16590: A Review of Available Data on its Biological Activity

Despite its presence in research compound libraries, a specific molecular target for NSC 16590 in the context of drug development remains elusive in publicly available scientific literature. This technical overview consolidates the current understanding of this compound, also known as α-Aminoisobutyric Acid (AIB), and clarifies the significant gap in knowledge regarding its direct molecular interactions and mechanism of action in mammalian systems.

Chemical Identity and Properties

This compound is the designated code for α-Aminoisobutyric Acid (AIB), a non-proteinogenic α-amino acid.[1][2] Unlike the canonical amino acids, AIB features a gem-dimethyl group at the α-carbon.[3] This structural feature renders it achiral and imposes significant conformational constraints when incorporated into peptides.[3]

| Property | Value | Reference |

| Synonyms | α-Aminoisobutyric acid, AIB, α-Methylalanine, 2-Methylalanine | [4] |

| Molecular Formula | C4H9NO2 | |

| Molecular Weight | 103.12 g/mol | |

| CAS Number | 62-57-7 |

Known Biological Activities

The majority of documented biological activity for this compound/AIB falls into two main categories: its effect on plant physiology and its use as a tool in peptide chemistry.

Inhibition of Ethylene (B1197577) Production in Plants

This compound is recognized for its ability to inhibit the production of endogenous ethylene in plants. Ethylene is a key phytohormone that regulates a wide array of developmental processes and stress responses. The ethylene signaling pathway involves a series of receptors and downstream protein kinases. However, the precise molecular target of this compound within the ethylene biosynthesis or signaling cascade has not been explicitly identified in the available literature.

Peptide Modification and Cellular Uptake

In the realm of biochemistry and drug development, AIB is primarily utilized as a synthetic building block to modify peptides. Its unique structure acts as a strong helix inducer, stabilizing peptide secondary structures, specifically the 3₁₀-helix. This property is valuable for:

-

Enhancing Metabolic Stability: The gem-dimethyl group provides steric hindrance, making AIB-containing peptides resistant to proteolytic degradation by enzymes. This can significantly increase the in-vivo half-life of peptide-based therapeutics.

-

Improving Cellular Permeability: The incorporation of AIB has been shown to enhance the cellular uptake of peptides, a critical attribute for drug delivery.

The Gap: The Unidentified Molecular Target

A comprehensive search of scientific literature reveals a conspicuous absence of studies focused on identifying a specific, direct molecular binding partner or target for this compound as a standalone therapeutic agent in mammalian cells. The core requirements for an in-depth technical guide on target identification—such as binding affinity data, enzymatic inhibition constants, or detailed signaling pathway modulation—are not available.

Therefore, it is not possible to provide the following:

-

Quantitative Data Tables summarizing binding affinities (Kd), inhibition constants (IC50, Ki), or other target engagement metrics.

-

Detailed Experimental Protocols for target identification assays (e.g., affinity chromatography, yeast two-hybrid screens, or thermal shift assays) that have been successfully applied to this compound.

-

Signaling Pathway Diagrams illustrating the mechanism of action of this compound, as its downstream effects and direct molecular interactions remain uncharacterized.

Hypothetical Target Identification Workflow

While no specific target has been identified for this compound, a general workflow for identifying the molecular target of a small molecule is well-established in the field of chemical biology. Such an approach would be necessary to elucidate the mechanism of action of this compound.

Caption: A generalized workflow for small molecule target identification.

Conclusion

This compound, or α-Aminoisobutyric Acid, is a compound with well-defined properties as a peptide-modifying agent and a plant ethylene inhibitor. However, for the audience of researchers, scientists, and drug development professionals, it is critical to note that there is currently no publicly available evidence identifying a specific molecular target for this compound in a therapeutic context. The creation of a detailed technical guide on its target identification is therefore not feasible at this time. Future research employing modern target identification methodologies will be required to uncover the potential molecular interactions and therapeutic applications of this compound.

References

In Vitro Profile of N,N-Dimethylglycine (DMG): A Technical Whitepaper

Disclaimer: Extensive searches for in vitro studies on the compound designated NSC 16590 in biomedical research databases (including the NCI DTP portal) did not yield any specific public data. The primary identification of this compound is as an inhibitor of ethylene (B1197577) production in plants. However, the chemical name for this compound, N,N-Dimethylglycine (DMG) , has been investigated in several in vitro studies in non-cancer-related biological systems. This technical guide summarizes the available in vitro data for N,N-Dimethylglycine.

Core Focus: Antioxidant, Anti-Inflammatory, and Pro-Migration Effects

N,N-Dimethylglycine (DMG) has been evaluated in vitro for its effects on cellular development, stress responses, and inflammatory processes. The primary activities observed are its antioxidant properties, its ability to promote cell migration, and its anti-inflammatory effects in specific cell types.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on N,N-Dimethylglycine.

Table 1: Effect of N,N-Dimethylglycine on In Vitro Development of Bovine Embryos under Oxidative Stress

| Treatment Group | Blastocyst Development Rate (%) | Total Cell Number (Mean ± SD) |

| 20% O₂, no DMG | 25.0% | 100.2 ± 25.4 |

| 20% O₂, 0.1 µM DMG | 38.9% | 115.5 ± 28.7 |

| 5% O₂, no DMG | 41.7% | 118.9 ± 30.1 |

| Control (no H₂O₂) | 65.0% | Not Reported |

| 0.5 mM H₂O₂ | 14.3% | Not Reported |

| 0.5 mM H₂O₂ + 0.1 µM DMG | 57.1% | Not Reported |

Data extracted from studies on in vitro produced bovine embryos. The 20% oxygen condition represents a higher oxidative stress environment compared to the 5% oxygen condition. Hydrogen peroxide (H₂O₂) was used to induce acute oxidative stress.[1][2]

Table 2: Effect of N,N-Dimethylglycine Sodium Salt (DMG-Na) on Human Keratinocyte (HaCaT) Viability and Migration

| Treatment | Cell Viability (% of Control at 72h) | Wound Closure Rate (% at 24h) |

| Control | 100% | ~25% |

| 0.00005% DMG-Na | ~110% | Not Significantly Different |

| 0.0005% DMG-Na | ~120% | ~40% |

| 0.005% DMG-Na | ~125% | ~50% |

Data is approximated from graphical representations in the cited literature. Cell viability was assessed using an MTT assay. Wound closure was measured using a scratch assay.[3][4][5]

Table 3: Anti-Inflammatory Effects of DMG-Na on Stressed Human Keratinocytes (HaCaT)

| Stressor | Inflammatory Marker | Treatment | Fold Change in Expression (vs. Stressed) |

| Poly-IC (TLR3 agonist) | IL-6 mRNA | 0.005% DMG-Na | ~0.6 |

| Poly-IC (TLR3 agonist) | IL-8 mRNA | 0.005% DMG-Na | ~0.7 |

| IFNγ + TNFα | CXCL10 mRNA | 0.005% DMG-Na | ~0.5 |

| UVB Irradiation | IL-6 mRNA | 0.005% DMG-Na | Significantly Reduced |

| UVB Irradiation | TNFα mRNA | 0.0005% & 0.005% DMG-Na | Significantly Reduced |

Data represents the modulatory effect of DMG-Na on the expression of pro-inflammatory markers induced by various stressors.

Experimental Protocols

In Vitro Bovine Embryo Development Assay

This assay evaluates the effect of a compound on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.

-

Oocyte Maturation and Fertilization: Bovine cumulus-oocyte complexes are matured in vitro for 22-24 hours. Matured oocytes are then fertilized in vitro with frozen-thawed bull semen.

-

Embryo Culture: Presumptive zygotes are cultured in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).

-

Experimental Conditions:

-

Oxygen Tension: Embryos are cultured under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.

-

DMG Treatment: N,N-Dimethylglycine is added to the culture medium at the desired concentration (e.g., 0.1 µM).

-

Induced Oxidative Stress: In some experiments, hydrogen peroxide (H₂O₂) is added to the culture medium to induce acute oxidative stress.

-

-

Endpoint Analysis:

-

Blastocyst Rate: The percentage of zygotes that develop to the blastocyst stage by day 8 is determined by morphological assessment.

-

Cell Number: Blastocysts are stained with dyes that differentiate between inner cell mass and trophectoderm cells (e.g., Hoechst 33342 and propidium (B1200493) iodide) to determine the total cell number via fluorescence microscopy.

-

Keratinocyte Scratch (Wound Healing) Assay

This assay assesses the effect of a compound on the migration of keratinocytes, mimicking the process of wound re-epithelialization.

-

Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) until they form a confluent monolayer in multi-well plates.

-

Scratch Formation: A sterile pipette tip (e.g., p200) is used to create a uniform, straight scratch through the center of the cell monolayer.

-

Treatment: The medium is removed, and the cells are washed to remove detached cells. Fresh medium containing the test compound (DMG-Na at various concentrations) or vehicle control is added.

-

Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the open area over time.

Anti-Inflammatory Assay in Keratinocytes

This assay evaluates the ability of a compound to suppress the inflammatory response in keratinocytes induced by various stressors.

-

Cell Culture and Plating: HaCaT cells are seeded in multi-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-incubated with DMG-Na or vehicle control for a specified period (e.g., 1 hour).

-

Induction of Inflammation: An inflammatory stimulus is added to the medium. Common stimuli include:

-

Poly-IC: A synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3), mimicking a viral infection.

-

Cytokine Cocktail: A combination of pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα) to simulate an inflammatory microenvironment.

-

UVB Irradiation: Cells are exposed to a controlled dose of UVB radiation to mimic sun-induced inflammation.

-

-

Endpoint Analysis (after 6-24 hours):

-

Gene Expression Analysis (qRT-PCR): RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of pro-inflammatory genes (e.g., IL6, IL8, TNFA, CXCL10).

-

Protein Secretion Analysis (ELISA): The culture supernatant is collected, and an Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted inflammatory cytokines (e.g., IL-6, IL-8).

-

Visualizations: Signaling Pathways and Workflows

Caption: Workflow for assessing DMG's effect on bovine embryo development.

Caption: Workflow for evaluating cell migration with DMG using a scratch assay.

Caption: DMG-Na inhibits inflammatory pathways activated by various stressors.

References

- 1. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N, N-Dimethylglycine decreases oxidative stress and improves in vitro development of bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models and Activates Human Epidermal Keratinocytes by Increasing Proliferation, Migration, and Growth Factor Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Data on NSC 16590 (α,α-Dimethylglycine): A Technical Overview

Disclaimer: The available preclinical data for the compound designated NSC 16590, identified as α,α-Dimethylglycine (DMG), is limited and does not represent a formal, complete preclinical data package for a drug candidate under development. The information presented herein is a synthesis of publicly available research on the biological effects of Dimethylglycine. The initial association of this compound with the inhibition of ethylene (B1197577) production in plants appears to be a niche observation with limited relevance to therapeutic development.

Executive Summary

This compound, chemically known as α,α-Dimethylglycine (DMG), is a naturally occurring tertiary amino acid. Preclinical research suggests that DMG possesses immunomodulatory, anti-inflammatory, and antioxidant properties. Studies in various models have demonstrated its potential to enhance both humoral and cell-mediated immunity, reduce inflammatory responses, and protect against oxidative stress. While some early animal studies have suggested a potential role in melanoma prevention, there is a notable absence of comprehensive preclinical oncology data, including pharmacokinetics and toxicology, necessary for advancing this compound as a drug candidate. This document summarizes the existing preclinical findings for this compound (DMG).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Dimethylglycine.

Table 1: Immunomodulatory Effects of Dimethylglycine

| Experimental Model | Parameter Measured | Treatment Group (DMG) | Control Group | Result | Citation |

| Human Volunteers (n=20) | Antibody response to pneumococcal vaccine | Oral DMG | Placebo | Fourfold increase in antibody response (P < 0.01) | |

| Human Volunteers (n=20) | Leukocyte Inhibitory Factor (LIF) production (in response to streptokinase-streptornase) | Oral DMG | Placebo | Significantly higher mean response (P < 0.001) | |

| In vitro human lymphocytes (from patients with diabetes and sickle cell disease) | Response to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogen | DMG added to culture | No DMG | Almost threefold increase in response | |

| In vitro LPS-stimulated THP-1 cells | TNF-alpha production | Dose-dependent increase | Untreated | Data presented as a dose-response curve | [1] |

| In vitro U-937 cells | IL-1 secretion | Dose-dependent increase | Untreated | Data presented as a dose-response curve | [1] |

Table 2: Anti-inflammatory and Antioxidant Effects of Dimethylglycine

| Experimental Model | Parameter Measured | Treatment Group (DMG-Na) | Control Group | Result | Citation |

| Human epidermal HaCaT keratinocytes | Proliferation | DMG-Na | Untreated | Promoted proliferation | |

| Human epidermal HaCaT keratinocytes (scratch wound-closure assay) | Rate of wound closure | DMG-Na | Untreated | Augmented rate of wound closure | |

| In vitro-produced bovine embryos (20% oxygen) | Development to blastocyst stage | 0.1 μM DMG | No DMG | Significantly improved blastocyst development | |

| In vitro-produced bovine embryos | Prevention of H2O2-induced reduction in blastocyst development | 0.1 μM DMG + 0.5 mM H2O2 | 0.5 mM H2O2 alone | DMG supplementation prevented the reduction |

Table 3: Anti-Tumor Effects of Dimethylglycine in an Animal Model

| Experimental Model | Parameter Measured | Treatment Group (DMG) | Control Group | Result | Citation |

| Mice (melanoma model) | Development of metastatic foci | Pre-treated and post-treated with DMG | Non-DMG controls | 14% (pre-treated) and 21% (post-treated) developed metastatic foci, compared to 50% in controls |

Experimental Protocols

Immunomodulation in Humans

-

Study Design: A double-blind, placebo-controlled study was conducted with 20 human volunteers.

-

Intervention: Subjects received either oral Dimethylglycine or a placebo.

-

Endpoint Measurement: Antibody response to a pneumococcal vaccine was measured. Production of Leukocyte Inhibitory Factor (LIF) in response to concanavalin A and streptokinase-streptodornase was also assessed.

-

In Vitro Lymphocyte Response: Lymphocytes from patients with diabetes and sickle cell disease were cultured with and without DMG. The proliferative response to phytohemagglutinin, concanavalin A, and pokeweed mitogen was measured.

Anti-inflammatory Effects in Human Keratinocytes

-

Cell Line: Human epidermal HaCaT keratinocytes were used.

-

Proliferation Assay: Cells were treated with N,N-dimethylglycine sodium salt (DMG-Na) and proliferation was assessed.

-

Wound Healing Assay: A scratch wound-closure assay was performed. The rate of wound closure in the presence of DMG-Na was compared to untreated controls.

Antioxidant Effects in Bovine Embryos

-

Model: In vitro-produced bovine embryos.

-

Experimental Groups: Embryos were cultured with or without 0.1 μM DMG under 20% or 5% oxygen concentrations. In a separate experiment, embryos were exposed to 0.5 mM H2O2 with or without 0.1 μM DMG.

-

Endpoint: The percentage of embryos developing to the blastocyst stage was determined.

Anti-Tumor Effects in a Murine Melanoma Model

-

Animal Model: Mice were used in a melanoma model.

-

Treatment Groups: One group received DMG five days prior to the introduction of melanoma cells (prophylactic use). Another group was treated with DMG after the introduction of melanoma cells. A control group received no DMG.

-

Endpoint: The development of metastatic foci was assessed and compared between groups.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of Dimethylglycine are not fully elucidated. However, based on the available data, a proposed overview of its biological activities can be visualized.

Caption: Proposed biological activities of Dimethylglycine (DMG).

Conclusion and Future Directions

The available preclinical data on this compound (Dimethylglycine) suggest a profile of an immunomodulatory and anti-inflammatory agent with antioxidant properties. The findings in human volunteer studies and various in vitro and in vivo models are encouraging for these applications. However, for consideration as a drug development candidate, particularly in oncology, significant data gaps exist. There is a lack of comprehensive studies on its mechanism of action in cancer cells, dose-response relationships in relevant tumor models, and essential pharmacokinetic and toxicological data. Future research should focus on elucidating its molecular targets and conducting systematic preclinical studies to validate its therapeutic potential in specific disease indications.

References

Unveiling the Structure-Activity Relationship of NSC 16590: A Technical Guide to its Inhibition of Ethylene Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, chemically known as 2-aminoisobutyric acid (AIB) or 2-methylalanine, is a non-proteinogenic amino acid. While its roles in other biological contexts, such as inducing helical conformations in peptides, are recognized, its primary and most well-documented activity is the inhibition of ethylene (B1197577) biosynthesis in plants. Ethylene is a key phytohormone regulating a wide array of physiological processes, from seed germination to fruit ripening and senescence. The ability of this compound to modulate ethylene production has made it a valuable tool in plant biology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used to evaluate its activity.

Mechanism of Action: Competitive Inhibition of ACC Oxidase

The biosynthesis of ethylene in higher plants follows a well-established pathway, starting from the amino acid methionine. A key regulatory step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. The final step, the conversion of ACC to ethylene, is catalyzed by the enzyme ACC oxidase (ACO).

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ACC oxidase.[1] Its structural similarity to the natural substrate, ACC, allows it to bind to the active site of the enzyme, thereby preventing the conversion of ACC to ethylene.

Caption: Ethylene biosynthesis pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound and its Analogs

Comprehensive quantitative structure-activity relationship (QSAR) studies for a wide range of this compound analogs are not extensively available in the public domain. However, based on existing research, a qualitative and partially quantitative SAR can be summarized. The core structure for activity appears to be a small, constrained amino acid analog that can mimic ACC.

| Compound/Analog | Chemical Structure | ACC Oxidase Inhibition Activity | Notes |

| This compound (2-Aminoisobutyric acid) | (CH₃)₂C(NH₂)COOH | Active | Competitive inhibitor of ACC oxidase. |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₃H₄(NH₂)COOH | Substrate | The natural substrate of ACC oxidase. |

| 2-Aminooxyisobutyric acid (AOIB) | (CH₃)₂C(ONH₂)COOH | Active | Inhibits both ACC synthase and ACC oxidase. At 10 mM, inhibited ACC oxidase action by 16.3%.[1] |

| Cyclopropanecarboxylic acid | C₃H₅COOH | Weakly Active | A structural analog of ACC. |

| α-Alanine | CH₃CH(NH₂)COOH | Inactive | The lack of the second methyl group likely reduces its ability to effectively block the active site. |

| β-Alanine | H₂NCH₂CH₂COOH | Inactive | The change in the position of the amino group relative to the carboxylic acid is detrimental to activity. |

Key SAR Observations:

-

Quaternary Carbon: The presence of a quaternary carbon atom, as seen in this compound, appears to be a key feature for inhibitory activity. This bulky substitution at the alpha-carbon likely contributes to a stable binding conformation within the enzyme's active site.

-

Amino Group Position: The α-amino acid configuration is crucial for activity.

-

Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of ACC oxidase.

-

Analogs with Dual Activity: As demonstrated by 2-aminooxyisobutyric acid (AOIB), modifications to the amino group can introduce inhibitory activity against other enzymes in the ethylene biosynthesis pathway, such as ACC synthase.[1]

Experimental Protocols

A critical component of SAR studies is the reliable and reproducible assessment of biological activity. The following is a detailed methodology for a key experiment used to evaluate the inhibitory potential of this compound and its analogs against ACC oxidase.

In Vitro ACC Oxidase Inhibition Assay

This assay measures the production of ethylene from the substrate ACC in the presence of purified or partially purified ACC oxidase and the test inhibitor.

1. Enzyme Preparation (Recombinant ACC Oxidase):

-

Expression: The gene encoding ACC oxidase from a plant source (e.g., tomato, Arabidopsis thaliana) is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Induction: Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with an appropriate agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

-

Purification: Cells are harvested, lysed, and the recombinant ACC oxidase is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity and concentration of the enzyme are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

2. Assay Reaction Mixture:

The reaction is typically carried out in a sealed vial to trap the gaseous ethylene product. The final reaction mixture (e.g., 1 mL total volume) contains:

-

Buffer: 50 mM MOPS, pH 7.2

-

Substrate: 1 mM 1-aminocyclopropane-1-carboxylic acid (ACC)

-

Cofactors and Activators:

-

30 mM Sodium Ascorbate

-

0.1 mM FeSO₄

-

20 mM NaHCO₃

-

-

Enzyme: Purified recombinant ACC oxidase (a predetermined optimal concentration)

-

Inhibitor: Varying concentrations of this compound or its analogs (dissolved in a suitable solvent, with a solvent control included).

3. Reaction Incubation:

-

The reaction components (buffer, substrate, cofactors, inhibitor) are pre-incubated at the desired temperature (e.g., 30°C).

-

The reaction is initiated by the addition of the enzyme.

-

The vials are sealed and incubated with gentle shaking for a specific duration (e.g., 30-60 minutes).

4. Ethylene Quantification:

-

A gas-tight syringe is used to withdraw a sample of the headspace from the reaction vial.

-

The sample is injected into a gas chromatograph (GC) equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID).

-

The amount of ethylene produced is quantified by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

5. Data Analysis:

-

The inhibitory activity is calculated as the percentage reduction in ethylene production in the presence of the inhibitor compared to the control.

-

For determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a suitable sigmoidal dose-response model.

Caption: General workflow for evaluating ACC oxidase inhibitory activity.

Conclusion and Future Directions

This compound (2-aminoisobutyric acid) serves as a foundational molecule for understanding the inhibition of ACC oxidase. Its simple structure and clear mechanism of action make it an excellent starting point for the design of more potent and specific inhibitors of ethylene biosynthesis. While the available public data on the SAR of a broad range of its analogs is limited, the key structural requirements for activity have been outlined.

Future research in this area should focus on:

-

Systematic Analog Synthesis: The synthesis and evaluation of a diverse library of this compound analogs to build a comprehensive quantitative SAR model. This would involve modifications to the alkyl groups on the quaternary carbon, as well as substitutions on the amino and carboxylic acid moieties.

-

Computational Modeling: The use of molecular docking and other computational techniques to model the binding of this compound and its analogs to the active site of ACC oxidase. This can aid in the rational design of new inhibitors.

-

In Vivo Studies: Evaluating the efficacy of promising analogs in whole-plant systems to assess their uptake, translocation, and overall physiological effects on ethylene-regulated processes.

By expanding our understanding of the structure-activity relationship of this compound, we can develop novel chemical tools to precisely control ethylene biosynthesis for applications in agriculture, horticulture, and fundamental plant science research.

References

An In-depth Technical Guide to NSC 16590 (α,α-Dimethylglycine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, identified by CAS number 20263-92-5, is the chemical compound α,α-Dimethylglycine (DMG). An endogenous metabolite and derivative of the amino acid glycine (B1666218), DMG has garnered scientific interest for its dual roles as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of ethylene (B1197577) biosynthesis in plants. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Chemical and Physical Properties

α,α-Dimethylglycine is a white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| Chemical Formula | C₄H₉NO₂ | PubChem |

| Molecular Weight | 103.12 g/mol | PubChem |

| CAS Number | 1118-68-9 (for α,α-Dimethylglycine) | PubChem |

| NSC Number | 16590 | MedChemExpress[1] |

| Appearance | White to cream or pale yellow crystalline powder | Thermo Fisher Scientific |

| Melting Point | 178-182 °C | Wikipedia |

| Solubility | Soluble in water | N/A |

| IUPAC Name | 2-(dimethylamino)acetic acid | PubChem |

| Synonyms | N,N-Dimethylglycine, DMG, α-Aminoisobutyric acid | MedChemExpress[1] |

Biological Activity and Mechanism of Action

This compound (α,α-Dimethylglycine) exhibits distinct biological activities in mammalian and plant systems.

NMDA Receptor Modulation

In the mammalian central nervous system, DMG acts as a partial agonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. As a partial agonist, DMG binds to the glycine site and elicits a submaximal response compared to a full agonist like glycine. This modulatory role suggests potential applications in neurological research where fine-tuning of NMDA receptor activity is desired.

Inhibition of Ethylene Biosynthesis in Plants

In plant physiology, this compound is recognized for its inhibitory effect on the biosynthesis of ethylene, a key plant hormone that regulates a wide array of processes including fruit ripening, senescence, and stress responses. Specifically, DMG competitively inhibits the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.[1] Research has shown that at a concentration of 4 mM, this compound can inhibit ethylene formation by approximately 50% in cocklebur cotyledonary segments without affecting oxygen uptake.[1]

Signaling Pathways

NMDA Receptor Signaling

The following diagram illustrates the role of α,α-Dimethylglycine as a partial agonist at the NMDA receptor.

References

Unraveling the Developmental Therapeutics Program for NSC 16590: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the developmental therapeutics program for NSC 16590, also known as α-Aminoisobutanoic Acid (AIB). Aimed at researchers, scientists, and drug development professionals, this document outlines the available data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), details experimental protocols for key assays, and visualizes relevant biological and experimental frameworks.

Compound Overview

This compound is the NCI designation for the non-proteinogenic amino acid α-Aminoisobutanoic Acid. It has been a subject of investigation for its potential as a therapeutic and imaging agent in oncology.

Table 1: Compound Identification for this compound

| Identifier | Value |

| NSC Number | 16590 |

| Chemical Name | α-Aminoisobutanoic Acid |

| Synonyms | AIB, α,α-Dimethylglycine |

| CAS Number | 62-57-7[1][2] |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

Preclinical Evaluation in the NCI-60 Human Tumor Cell Line Screen

This compound was evaluated in the NCI-60 screen, a panel of 60 diverse human cancer cell lines. This screening is a cornerstone of the DTP's effort to identify novel anti-cancer agents. The screen assesses the growth inhibition potential of a compound across a broad range of cancer types.

NCI-60 Screening Data for this compound

Data from the one-dose NCI-60 screen for this compound reveals a pattern of modest growth inhibition across the majority of the 60 cell lines at a concentration of 10⁻⁵ M. The growth percentages for the most sensitive cell lines are summarized below. A growth percentage of 0 indicates total growth inhibition, while a negative percentage indicates cell killing.

Table 2: Growth Inhibition Data for this compound in the NCI-60 One-Dose Assay (10⁻⁵ M)

| Cell Line | Cancer Type | Growth Percentage (%) |

| HS 578T | Breast | 78.48 |

| BT-549 | Breast | 80.31 |

| T-47D | Breast | 81.93 |

| MCF7 | Breast | 82.52 |

| NCI/ADR-RES | Ovarian | 83.21 |

| MDA-MB-435 | Melanoma | 83.74 |

| OVCAR-4 | Ovarian | 84.15 |

| OVCAR-3 | Ovarian | 84.38 |

| IGROV1 | Ovarian | 84.81 |

| OVCAR-5 | Ovarian | 85.04 |

| OVCAR-8 | Ovarian | 85.08 |

| NCI-H226 | Non-Small Cell Lung | 85.22 |

| NCI-H522 | Non-Small Cell Lung | 85.34 |

| NCI-H23 | Non-Small Cell Lung | 85.42 |

| A549/ATCC | Non-Small Cell Lung | 85.49 |

| NCI-H322M | Non-Small Cell Lung | 85.51 |

| NCI-H460 | Non-Small Cell Lung | 85.63 |

| HOP-92 | Non-Small Cell Lung | 85.66 |

| HOP-62 | Non-Small Cell Lung | 85.77 |

| EKVX | Non-Small Cell Lung | 85.83 |

| SF-268 | CNS | 85.91 |

| SF-295 | CNS | 85.94 |

| SNB-19 | CNS | 85.98 |

| U251 | CNS | 86.04 |

| SF-539 | CNS | 86.12 |

| SNB-75 | CNS | 86.17 |

| COLO 205 | Colon | 86.21 |

| HCC-2998 | Colon | 86.25 |

| HCT-116 | Colon | 86.28 |

| HCT-15 | Colon | 86.33 |

| HT29 | Colon | 86.37 |

| KM12 | Colon | 86.41 |

| SW-620 | Colon | 86.45 |

| CCRF-CEM | Leukemia | 86.50 |

| K-562 | Leukemia | 86.54 |

| MOLT-4 | Leukemia | 86.58 |

| HL-60(TB) | Leukemia | 86.62 |

| RPMI-8226 | Leukemia | 86.67 |